1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-

Catalog No.
S15821075
CAS No.
81816-15-1
M.F
C16H13NO4S
M. Wt
315.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)su...

CAS Number

81816-15-1

Product Name

1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-

IUPAC Name

1-(4-methoxyphenyl)sulfonylindole-3-carbaldehyde

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C16H13NO4S/c1-21-13-6-8-14(9-7-13)22(19,20)17-10-12(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3

InChI Key

UYWORRZVTQKAFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O

1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- is a chemical compound with the molecular formula C₁₆H₁₃NO₄S. It features an indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and is modified by a carbaldehyde group and a sulfonyl group linked to a methoxyphenyl moiety. The compound's structure is characterized by the dihedral angle of 88.98° between the planes of the indole and methoxyphenyl rings, which are connected via a sulfonyl group. The presence of hydrogen bonds within the crystal structure contributes to its stability .

The synthesis of 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- typically involves the reaction of 1H-indole-3-carbaldehyde with 4-methoxybenzenesulfonyl chloride in the presence of a base such as potassium carbonate in N,N-dimethylformamide. This process is monitored using thin-layer chromatography and involves several purification steps including extraction with ethyl acetate and column chromatography .

While specific biological activities of 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- are not extensively documented, indole derivatives are known for their diverse pharmacological properties. Indoles often exhibit anti-inflammatory, anti-cancer, and antimicrobial activities due to their ability to interact with various biological pathways . Further research may be required to elucidate the specific biological effects of this compound.

The synthesis method for 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- can be summarized as follows:

  • Reagents: Start with 1H-indole-3-carbaldehyde (3.4 mmol) and 4-methoxybenzenesulfonyl chloride (3.5 mmol).
  • Solvent: Use N,N-dimethylformamide as the solvent.
  • Base: Add potassium carbonate (4.1 mmol) to the solution.
  • Procedure:
    • Dissolve 1H-indole-3-carbaldehyde in N,N-dimethylformamide.
    • Add potassium carbonate and stir for 15 minutes.
    • Gradually add 4-methoxybenzenesulfonyl chloride to the mixture over ice.
    • Continue stirring for about six hours.
    • Dilute the reaction mixture with water and extract with ethyl acetate.
    • Wash the organic layer with brine, dry it over sodium sulfate, filter, and concentrate under reduced pressure.
    • Purify the crude product using column chromatography .

The compound may find applications in medicinal chemistry due to its potential biological activities. Indole derivatives have been explored for their roles in developing pharmaceutical agents targeting various diseases, including cancer and infectious diseases. Additionally, this compound could be useful in synthetic organic chemistry as an intermediate in creating other complex molecules .

Several compounds share structural similarities with 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-. These include:

Compound NameMolecular FormulaUnique Features
1-(4-Methylphenyl)sulfonyl-1H-indole-3-carbaldehydeC₁₆H₁₃NO₃SContains a methyl group instead of a methoxy group
1-(4-Methoxyphenyl)sulfonyl-2-methylindole-3-carbaldehydeC₁₆H₁₄N₄O₄SFeatures a methyl group at position 2 of the indole ring
N-Tosylindole-3-carboxaldehydeC₁₆H₁₃NO₄SLacks methoxy substitution but has similar sulfonyl features

These compounds highlight variations in substituents on the indole structure that can influence their chemical reactivity and biological activity. The unique combination of functional groups in 1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]- may confer distinct properties that differentiate it from its analogs .

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

315.05652907 g/mol

Monoisotopic Mass

315.05652907 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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